5-Amino-4-carboxypyridine-3-boronic acid
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Overview
Description
5-Amino-4-carboxypyridine-3-boronic acid: is an organoboron compound that features a boronic acid group attached to a pyridine ring. This compound is of significant interest in organic chemistry due to its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. The presence of both amino and carboxylic acid functional groups, along with the boronic acid moiety, makes it a versatile building block for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-4-carboxypyridine-3-boronic acid typically involves the functionalization of a pyridine ring. One common method is the borylation of a pyridine derivative using a boronic acid or boronate ester. This can be achieved through various catalytic processes, such as the Suzuki-Miyaura coupling reaction, which employs palladium catalysts and base . The reaction conditions often include mild temperatures and the use of solvents like ethanol or water to facilitate the reaction.
Industrial Production Methods: Industrial production of boronic acids, including this compound, generally follows similar synthetic routes but on a larger scale. The process involves the use of borate esters as intermediates, which are derived from boric acid through dehydration with alcohols . The scalability of these methods allows for the efficient production of boronic acids for various applications.
Chemical Reactions Analysis
Types of Reactions: 5-Amino-4-carboxypyridine-3-boronic acid can undergo several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles like amines or alcohols can react with the amino group under basic or acidic conditions.
Major Products: The major products formed from these reactions include boronic esters, alcohols, amides, and other substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: In chemistry, 5-Amino-4-carboxypyridine-3-boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid group makes it suitable for Suzuki-Miyaura coupling reactions, which are widely used in the formation of carbon-carbon bonds .
Biology and Medicine: In biological and medicinal research, boronic acids are explored for their potential as enzyme inhibitors and drug candidates. The ability of boronic acids to form reversible covalent bonds with diols and other functional groups makes them valuable in the design of enzyme inhibitors and sensors .
Industry: In industry, boronic acids are used in the development of materials with unique properties, such as polymers and sensors. Their ability to interact with various functional groups allows for the creation of materials with tailored properties for specific applications .
Mechanism of Action
The mechanism of action of 5-Amino-4-carboxypyridine-3-boronic acid involves its ability to form reversible covalent bonds with target molecules. The boronic acid group can interact with diols and other nucleophiles, forming stable complexes. This interaction is crucial in its role as an enzyme inhibitor, where it can bind to the active site of enzymes and inhibit their activity .
Comparison with Similar Compounds
- Phenylboronic acid
- 4-Carboxyphenylboronic acid
- 3-Aminophenylboronic acid
Comparison: Compared to these similar compounds, 5-Amino-4-carboxypyridine-3-boronic acid is unique due to the presence of both amino and carboxylic acid functional groups on the pyridine ring. This combination of functional groups enhances its versatility and reactivity, making it a valuable compound for various applications in chemistry, biology, and industry .
Properties
Molecular Formula |
C6H7BN2O4 |
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Molecular Weight |
181.94 g/mol |
IUPAC Name |
3-amino-5-boronopyridine-4-carboxylic acid |
InChI |
InChI=1S/C6H7BN2O4/c8-4-2-9-1-3(7(12)13)5(4)6(10)11/h1-2,12-13H,8H2,(H,10,11) |
InChI Key |
ZSBCKAGHRYRXCX-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN=CC(=C1C(=O)O)N)(O)O |
Origin of Product |
United States |
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